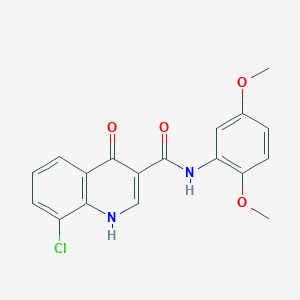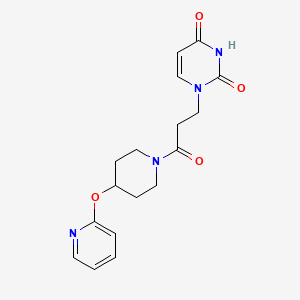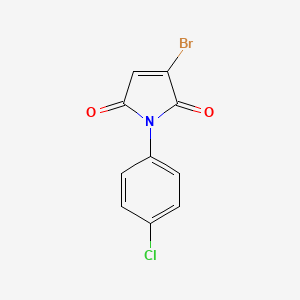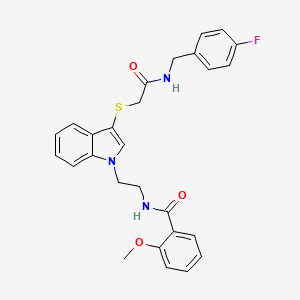![molecular formula C19H13ClN2O3S B2489482 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 325804-08-8](/img/structure/B2489482.png)
3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions that start with basic chemical building blocks. For instance, the compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile was synthesized via the reaction of 7-methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile in an ethanolic piperidine solution under microwave irradiation. This method showcases the typical approach for synthesizing complex molecules like 3-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one, involving catalytic reactions and specific conditions to achieve the desired molecular architecture (Okasha et al., 2022).
Molecular Structure Analysis
The molecular structure of similar compounds is usually confirmed through spectral data and X-ray diffraction. For example, the molecular structure of the aforementioned compound was established unambiguously through single crystal X-ray measurements, crystallizing in the Triclinic, P-1. Such detailed structural analysis is crucial for understanding the chemical behavior and potential reactivity of the molecule (Okasha et al., 2022).
Chemical Reactions and Properties
Compounds within this chemical family are known for their reactivity and interaction with various chemical agents. Their chemical reactions can include formations of new bonds, substitution reactions, and more, depending on the functional groups present. The antimicrobial activity of similar compounds, as demonstrated through screening for antibacterial and antifungal functionality, highlights their chemical reactivity and potential applications in creating antimicrobial agents (Okasha et al., 2022).
Physical Properties Analysis
The physical properties of this compound can be deduced from similar compounds, which include solubility in various solvents, melting points, and crystalline structure. These properties are influenced by the compound's molecular structure and are essential for determining its suitability for specific applications.
Chemical Properties Analysis
The chemical properties of such compounds encompass a range of behaviors, including their reactivity with other chemicals, stability under different conditions, and potential as a precursor for further chemical transformations. The presence of multiple functional groups allows for a variety of chemical reactions, making these compounds versatile in synthetic chemistry.
References
- Okasha, R. M., Fouda, A., Bajaber, M. A., Ghabbour, H., Amr, A. E. E., Naglah, A., Almehizia, A., Elhenawy, A., & El-Agrody, A. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Crystals. LinkThis synthesis, structure, and analysis provide a foundation for understanding the complex nature of this compound, highlighting its potential for various scientific applications.
Aplicaciones Científicas De Investigación
Therapeutic Applications
- Antimycotic Efficacy : Compounds with chlorophenyl groups, similar to the one , have shown significant antimycotic activity. For example, sertaconazole, a compound with a chlorophenyl moiety, demonstrated excellent efficacy and safety in treating Pityriasis versicolor, cutaneous dermatophytosis, and superficial mycoses caused by Candida albicans, with no observed undesirable effects, indicating its potential as a topical therapeutic agent in fungal infections (Nasarre et al., 1992); (Pedragosa et al., 1992); (Umbert et al., 1992).
Analytical Methodologies
- Accelerator Mass Spectrometry (AMS) Applications : The use of AMS in analyzing samples for compounds with chlorophenyl groups, such as in the human mass balance and pharmacokinetic study of R115777, a farnesyl transferase inhibitor, showcases the potential of detailed analytical methodologies in drug metabolism and disposition studies. This study highlighted the precision in measuring drug-related carbon traces in plasma, urine, and feces, illustrating the compound's metabolic pathways and excretion profiles (Garner et al., 2002).
Potential Toxicological Impacts
- Environmental Contaminants and Human Exposure : Studies on non-persistent environmental chemicals, including those with chlorophenyl groups, have raised concerns regarding their potential endocrine-disrupting effects and association with reproductive disorders. Investigations into the bioaccumulation and biomonitoring of such compounds, including their metabolites in human tissues, emphasize the necessity for ongoing surveillance and research to understand their health implications fully (Frederiksen et al., 2014).
Mecanismo De Acción
Target of Action
It’s known that compounds with similar structures, such as indole derivatives and thiazoles, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that zinc00868243 might interact with its targets by binding to them, thereby modulating their activity . This interaction could lead to changes in cellular processes, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .
Biochemical Pathways
It’s known that zinc, a component of the compound, plays a crucial role in numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures
Pharmacokinetics
It’s known that the bioavailability of similar compounds, such as indole derivatives, is influenced by factors like the compound’s solubility, the presence of transport proteins, and the ph of the environment .
Result of Action
Based on the properties of similar compounds, it can be inferred that zinc00868243 might have various biological activities, potentially influencing cell proliferation, apoptosis, and antioxidant defenses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ZINC00868243. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-24-16-4-2-3-11-9-14(18(23)25-17(11)16)15-10-26-19(22-15)21-13-7-5-12(20)6-8-13/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWIZVCBNRDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2489400.png)
![(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2489402.png)

![6-Ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2489406.png)
![2-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one](/img/structure/B2489408.png)
![4-benzoyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2489409.png)

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,3-dimethylbutanamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2489414.png)
![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)


